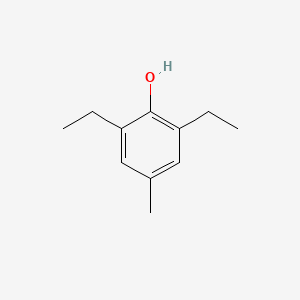

2,6-Diethyl-4-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

35050-88-5 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2,6-diethyl-4-methylphenol |

InChI |

InChI=1S/C11H16O/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7,12H,4-5H2,1-3H3 |

InChI Key |

HFVTUNMAGWBDGI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1O)CC)C |

Origin of Product |

United States |

Nomenclature, Structural Attributes, and Stereochemical Considerations of 2,6 Diethyl 4 Methylphenol

Systematic IUPAC Nomenclature and Common Designations of 2,6-Diethyl-4-methylphenol

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. nih.gov This name precisely describes the molecular structure: a phenol (B47542) ring substituted with two ethyl groups at positions 2 and 6, and a methyl group at position 4.

Commonly, it may be referred to by its CAS Registry Number, 35050-88-5. nih.govchemsrc.com Other synonyms include Phenol, 2,6-diethyl-4-methyl-. nih.gov

| Identifier Type | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 35050-88-5 nih.govchemsrc.com |

| Molecular Formula | C11H16O nih.govchemsrc.com |

| Molecular Weight | 164.24 g/mol nih.govchemsrc.com |

| SMILES | CCC1=CC(=CC(=C1O)CC)C nih.gov |

| InChI | InChI=1S/C11H16O/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7,12H,4-5H2,1-3H3 nih.gov |

Analysis of Aromaticity and Electronic Delocalization within the Phenolic Core of this compound

The core of this compound is a benzene (B151609) ring, which is inherently aromatic. This aromaticity arises from the cyclic, planar arrangement of six sp²-hybridized carbon atoms, each contributing one p-orbital to a delocalized π-electron system containing six electrons, in accordance with Hückel's rule.

The substituents on the phenol ring—a hydroxyl group, two ethyl groups, and a methyl group—influence the electronic properties of the aromatic core. The hydroxyl (-OH) group is a powerful activating group due to the resonance effect, where a lone pair of electrons on the oxygen atom is delocalized into the benzene ring. byjus.comlibretexts.orglibretexts.org This increases the electron density of the ring, particularly at the ortho and para positions. byjus.comlibretexts.orglibretexts.org

The ethyl and methyl groups are alkyl groups, which are weakly electron-donating through an inductive effect. This further enhances the electron density of the aromatic ring. In this compound, the hydroxyl group's activating effect is reinforced by the inductive effects of the three alkyl substituents. The delocalization of the oxygen lone pair stabilizes the phenolate (B1203915) anion that would form upon deprotonation, contributing to the acidic character of phenols compared to alcohols. libretexts.orglibretexts.org Studies on substituted phenols show that the π-electron delocalization, a measure of aromaticity, is affected by the nature and position of the substituents. d-nb.inforesearchgate.net

Conformational Analysis of the Ethyl and Methyl Substituents in this compound

The ethyl and methyl substituents in this compound are not static and can adopt various conformations due to rotation around their single bonds.

Methyl Group: The methyl group at the para position is relatively free to rotate about the C-C single bond connecting it to the benzene ring.

Implications of Steric Hindrance at the Ortho-Positions of this compound

The presence of two ethyl groups at the ortho positions (positions 2 and 6) relative to the hydroxyl group creates significant steric hindrance. This steric bulk has several important implications:

Shielding of the Hydroxyl Group: The ethyl groups physically obstruct access to the hydroxyl group. This can hinder intermolecular interactions, such as hydrogen bonding, and can affect the reactivity of the hydroxyl group in chemical reactions. google.com For instance, the synthesis of derivatives involving the hydroxyl group might be more challenging compared to less hindered phenols. conicet.gov.ar

Influence on Reactivity: The steric hindrance can influence the regioselectivity of reactions involving the aromatic ring. While the hydroxyl group directs electrophilic substitution to the ortho and para positions, the bulky ethyl groups at the ortho positions may favor substitution at the less hindered available positions.

Impact on Antioxidant Activity: In related sterically hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), the steric hindrance around the hydroxyl group is crucial for its antioxidant properties. atamanchemicals.com It allows the phenolic proton to be donated to a radical, while the resulting phenoxy radical is stabilized by the bulky ortho substituents, preventing it from participating in further chain reactions. atamanchemicals.com A similar effect can be anticipated for this compound.

Theoretical Insights into Intramolecular Interactions in this compound

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), can provide insights into the intramolecular interactions within this compound.

Intramolecular Hydrogen Bonding: While less common in simple phenols, the specific orientation of the ortho-ethyl groups could potentially allow for weak intramolecular hydrogen bonding between the hydroxyl proton and the π-electron system of one of the ethyl group's C-C bonds, or C-H···O interactions. However, in similar systems, the hydroxyl group often orients away from the bulky ortho substituents. researchgate.net In some substituted phenols with ortho groups capable of accepting a hydrogen bond, strong intramolecular hydrogen bonding is observed. tandfonline.com

Advanced Synthetic Methodologies for 2,6 Diethyl 4 Methylphenol

Electrophilic Alkylation Strategies for Phenolic Ring Functionalization

Electrophilic alkylation of a phenolic ring is a fundamental approach to introduce alkyl groups onto an aromatic nucleus. wiley-vch.de For the synthesis of 2,6-diethyl-4-methylphenol, the starting material is typically 4-methylphenol (p-cresol). The primary challenge lies in achieving high regioselectivity for alkylation at the two ortho-positions to the hydroxyl group while avoiding side reactions and the formation of other isomers. wiley-vch.de

The classical Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst. rsc.orgnih.gov In the context of synthesizing this compound, this involves the ethylation of p-cresol (B1678582). An analogous industrial process is the synthesis of Butylated Hydroxytoluene (BHT), where p-cresol is reacted with isobutylene (B52900) using sulfuric acid as a catalyst to produce 2,6-di-tert-butyl-4-methylphenol. atamanchemicals.com

A similar strategy can be applied for this compound, using ethylene (B1197577) as the alkylating agent and a strong acid catalyst. However, traditional Friedel-Crafts alkylations often suffer from several drawbacks, including the use of corrosive and environmentally hazardous catalysts like AlCl₃, low regioselectivity, and the potential for polyalkylation because the alkylated product is often more reactive than the starting material. wiley-vch.de Careful optimization of reaction parameters such as temperature, pressure, and catalyst choice is crucial to direct the reaction towards the desired 2,6-disubstituted product.

To overcome the limitations of classical Friedel-Crafts reactions, significant research has focused on developing heterogeneous and more selective catalytic systems. These approaches often provide better control over regioselectivity and are more environmentally benign.

One effective method is the use of metal phenoxide catalysts. For instance, aluminum phenoxide, prepared from phenol (B47542) and aluminum, can catalyze the ortho-alkylation of phenols with high selectivity. google.com This process, when applied to p-cresol with ethylene, can preferentially yield the 2,6-diethyl derivative. The reaction is typically carried out at high temperatures and pressures.

Solid acid catalysts are particularly promising for gas-phase alkylation reactions, which can minimize solvent waste. unl.edu.ar Various materials have been investigated for the alkylation of cresols and phenols.

Zeolites: Zeolites like HZSM5 and HMCM22 have been studied for the gas-phase ethylation of phenol with ethanol. unl.edu.ar While some zeolites can be tailored for para-selectivity, others can favor ortho-alkylation, depending on their pore structure and acid site distribution. unl.edu.ar

Metal Oxides: Mixed metal oxides, such as iron-chromium based catalysts, have demonstrated high activity and selectivity for the ortho-methylation of phenol in the gas phase. nih.govresearchgate.net A similar principle can be applied to ethylation, where the catalyst's surface properties guide the alkylating agent to the positions ortho to the hydroxyl group. For example, reacting phenol with ethylene over an alumina (B75360) catalyst can yield a mixture of 2-ethylphenol (B104991) and 2,6-diethylphenol (B86025). google.com

Supported Heteropoly Acids: Nanosized silica-supported 12-tungstophosphoric acid (TPA/SiO₂) has been shown to be a highly active and stable catalyst for the liquid-phase alkylation of p-cresol with tert-butanol. mdpi.com This type of catalyst could be adapted for ethylation, offering high conversion rates and selectivity under optimized conditions. mdpi.com

The table below summarizes findings from various catalytic systems applicable to phenol alkylation.

Interactive Data Table: Catalytic Systems for Phenol Alkylation

| Catalyst System | Reactants | Phase | Temperature (°C) | Key Findings & Selectivity | Reference |

| Aluminum Phenoxide | Phenol, Ethylene | Liquid | 300-340 | High selectivity for ortho-alkylation, producing 2,6-diethylphenol. | google.com |

| Alumina (F-3) | Phenol, Ethylene | Liquid | ~500 | Yields mainly a mixture of 2-ethylphenol and 2,6-diethylphenol. | google.com |

| Zeolite HMCM22 | Phenol, Ethanol | Gas | 250 | Achieved 40% yield of p-ethylphenol, demonstrating shape selectivity. | unl.edu.ar |

| Iron-Chromium Oxide | Phenol, Methanol (B129727) | Gas (Fluidized Bed) | 350 | >90% phenol conversion with >85% selectivity to 2,6-dimethylphenol (B121312). | nih.govresearchgate.net |

| TPA/SiO₂ (25%) | p-Cresol, tert-Butanol | Vapor | 140 | >90% p-cresol conversion with 92% selectivity to 2-tert-butyl-p-cresol. | mdpi.com |

| Supported Ionic Liquid | p-Cresol, tert-Butanol | Liquid | 110 | 65% p-cresol conversion with 76% selectivity to 2-tert-butyl-p-cresol. | longdom.org |

Regioselective Synthesis of this compound from Precursor Molecules

An alternative to direct alkylation is the construction of the target molecule from acyclic or cyclic precursors, which can offer superior control over the final substitution pattern.

This strategy involves creating a substituted cyclohexenone intermediate which is subsequently aromatized to the desired phenol. A patented method describes a novel synthetic route that begins with the condensation of ethyl 2-ethyl-3-oxohexanoate and 2-methylacrolein in the presence of a base like sodium hydroxide. patsnap.com This reaction forms the intermediate 2,6-diethyl-4-methyl-2-cyclohexenone. patsnap.com

The crucial final step is the aromatization of this cyclohexenone intermediate. This is a dehydrogenation reaction that converts the six-membered ring into an aromatic phenol. patsnap.com The catalytic dehydrogenation of cyclohexenones and related compounds to phenols is a well-established transformation that can be achieved using various catalysts, such as palladium on carbon (Pd/C), often under inert conditions at elevated temperatures. nih.govacs.org The stability of the dienol intermediate on the catalyst surface plays a key role in the efficiency of the aromatization process. acs.org This multi-step pathway provides a high degree of regioselectivity, as the positions of the substituents are fixed during the initial condensation step. patsnap.com

Building the aromatic ring from acyclic precursors through cyclization is a powerful strategy in organic synthesis. The method described in a patent patsnap.com is a prime example, where an intermolecular condensation reaction between an open-chain ketoester and an unsaturated aldehyde is used to construct the cyclic core of the target molecule. The reaction between ethyl 2-ethyl-3-oxohexanoate and 2-methylacrolein is a cyclization that directly establishes the carbon skeleton of 2,6-diethyl-4-methyl-2-cyclohexenone. patsnap.com

More broadly, various cycloaromatization protocols have been developed to create highly substituted phenols from acyclic starting materials. nih.govacs.org For instance, the treatment of specifically designed propargylic ethers with a base can trigger an electrocyclization followed by a proton transfer to yield polysubstituted phenol derivatives in high yields. nih.govacs.org While not yet specifically reported for this compound, these advanced methods highlight the potential for designing custom syntheses of complex phenols with complete regiochemical control. oregonstate.edu

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, avoid hazardous materials, and improve energy efficiency. A key area of improvement is replacing traditional homogeneous catalysts with recyclable, heterogeneous alternatives.

The use of solid acid catalysts such as zeolites unl.edu.ar, supported heteropoly acids mdpi.com, and metal oxides nih.gov in alkylation reactions is a significant step towards greener synthesis. These catalysts offer several advantages over conventional Lewis acids like AlCl₃:

Reduced Waste: They are non-corrosive and can be easily separated from the reaction mixture by simple filtration, eliminating the need for aqueous workups that generate large volumes of waste.

Recyclability: Solid catalysts can often be regenerated and reused multiple times, improving process economics and reducing environmental impact. longdom.org

Safety: They are generally less hazardous to handle than strong, corrosive acids.

The development of gas-phase alkylation processes using catalysts like iron-chromium oxides or zeolites further enhances the green credentials of the synthesis by eliminating the need for organic solvents. unl.edu.arnih.gov Similarly, the use of supported ionic liquids as catalysts for p-cresol alkylation has shown promise, combining the benefits of high activity with the potential for catalyst recovery and reuse. longdom.org Another green approach involves using copper(I) chloride in methanol for methoxylation reactions, which can be performed in an autoclave and allows for the recovery of the solvent and catalyst. chemicalbook.com These methodologies pave the way for more sustainable industrial production of hindered phenols.

Solvent-Free Synthetic Protocols for this compound

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify product purification, and lower operational costs. In the context of producing alkylated phenols, solvent-free conditions are achieved by using one of the reactants in excess to act as the reaction medium or by running the reaction in the melt phase.

For the alkylation of cresols, this approach has been successfully investigated. semanticscholar.org The reaction can be performed by heating a mixture of the phenolic substrate and the alkylating agent with a suitable catalyst under autogenous pressure. semanticscholar.org In a typical procedure analogous to the synthesis of this compound, p-cresol would be reacted with ethylene gas in a pressure reactor without any additional solvent. google.com Strong acid ion-exchange resins have proven effective as catalysts in such solvent-free systems, demonstrating high reactivity and selectivity while allowing for easy separation from the product mixture. semanticscholar.org The main factors controlling the reaction's success are the catalyst concentration, the molar ratio of reactants, reaction temperature, and time. semanticscholar.org

| Parameter | Condition | Rationale / Outcome | Source |

| Reaction Type | Solvent-Free Alkylation | Reduces waste, simplifies purification, environmentally benign. | semanticscholar.org |

| Reactants | m-cresol, Isopropyl Alcohol | Analogous to p-cresol and ethylene. | semanticscholar.org |

| Catalyst | Strong Acid Resin | Heterogeneous catalyst, easily separable and recyclable. | semanticscholar.org |

| Heating | Conventional or Microwave | Microwave irradiation can significantly reduce reaction times. | semanticscholar.org |

| Pressure | Autogenous / Low Pressure | Reactions are often conducted in sealed, pressure-resistant reactors. | google.com |

This interactive table summarizes typical conditions for analogous solvent-free phenol alkylation reactions.

Utilization of Sustainable Catalytic Systems in this compound Production

The move towards sustainable manufacturing has driven the replacement of traditional homogeneous catalysts, such as corrosive liquid acids (e.g., H₂SO₄) and moisture-sensitive Lewis acids (e.g., AlCl₃), with recyclable and more environmentally benign solid acid catalysts. rsc.org For the ortho-alkylation of phenols to produce compounds like this compound, zeolites and modified metal oxides are prominent sustainable options.

Zeolite Catalysts: Zeolites are crystalline aluminosilicates with well-defined microporous structures, which impart shape-selectivity to catalytic reactions. researchgate.net Various zeolites, including HZSM-5, H-Beta, MCM-22, and modified Y-zeolites, have been extensively studied for phenol alkylation. researchgate.netscispace.comconicet.gov.ar The pore dimensions of the zeolite can influence the product distribution; for instance, narrow-channel zeolites can favor the formation of the less bulky p-alkylated product, whereas wider-pore zeolites may allow for the formation of the ortho-alkylated product. researchgate.net For the synthesis of this compound, a catalyst that favors ortho-alkylation is required. Modified Y-zeolites have been shown to be effective for the ortho-alkylation of p-cresol, demonstrating high conversion rates at relatively low temperatures under normal pressure. scispace.com

Modified γ-Alumina (γ-Al₂O₃) Catalysts: Gamma-alumina is a widely used catalyst and support material due to its high surface area and favorable mechanical properties. semanticscholar.orgthepharmajournal.com For phenol alkylation, its catalytic performance can be significantly enhanced through modification. semanticscholar.orgmdpi.com For example, supporting potassium sulphate on γ-alumina has been found to create a highly selective catalyst for the ortho-alkylation of phenol. researchgate.net Such catalysts are inexpensive and can operate stably across a range of temperatures, yielding high selectivity for the desired ortho-alkylated products with low coke formation. researchgate.net

| Catalyst System | Key Advantages | Relevant Findings in Phenol Alkylation | Source(s) |

| Modified Y-Zeolite | High activity, shape-selectivity, operates at atmospheric pressure. | High conversion of p-cresol with good selectivity for the ortho-alkylated product. | scispace.com |

| Zeolite H-MCM-22 | Unique pore structure, high density of Brønsted acid sites. | Favorable for producing p-cresol, but modifications can alter selectivity. | researchgate.netresearchgate.net |

| γ-Alumina based | Inexpensive, stable, high surface area. | Can be modified (e.g., with alkali or other metals) to achieve high selectivity for ortho-alkylation. | semanticscholar.orgresearchgate.net |

| Heteropolyacids (e.g., TPA) on Silica | Strong Brønsted acidity, high activity. | Enhanced Brønsted acidity after steam treatment improves catalytic activity for p-cresol alkylation. | mdpi.com |

This interactive table compares various sustainable catalyst systems used in analogous phenol alkylation processes.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale requires careful optimization of reaction parameters and process design to ensure safety, efficiency, and economic viability. environmentclearance.nic.in The primary method, Friedel-Crafts alkylation of p-cresol with ethylene, involves several critical variables.

Key Optimization Parameters:

Temperature: Reaction temperature significantly influences both the rate of reaction and the selectivity. Higher temperatures can increase the rate but may also lead to undesirable side reactions, such as dealkylation or the formation of isomers and poly-alkylated byproducts. For analogous phenol alkylations, temperatures typically range from 70°C to over 300°C depending on the catalyst and pressure. nih.govresearchgate.net

Pressure: When using a gaseous alkylating agent like ethylene, pressure is a critical parameter for maintaining a sufficient concentration of the reactant in the liquid phase to drive the reaction forward.

Reactant Molar Ratio: The ratio of p-cresol to ethylene must be carefully controlled. An excess of the phenolic substrate can help to maximize the utilization of the ethylene and can sometimes prevent over-alkylation.

Catalyst Loading and Activity: The amount of catalyst affects the reaction rate. Optimizing the loading is a balance between achieving a desirable reaction time and minimizing cost and potential downstream contamination. The catalyst must also maintain its activity over multiple cycles for the process to be economical. researchgate.net

Continuous Flow Processing for Scale-Up: Modern chemical manufacturing increasingly employs continuous flow technology over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. nih.gov Continuous flow synthesis of alkylated phenols offers several advantages:

Enhanced Safety: Small reactor volumes minimize the amount of hazardous material present at any given time.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, preventing thermal runaways and improving selectivity. researchgate.net

Increased Efficiency and Productivity: Continuous operation can lead to higher throughput and more consistent product quality compared to batch-to-batch variations. nih.gov

In a continuous flow setup for this compound production, streams of p-cresol and ethylene would be mixed and passed through a heated reactor tube packed with a solid-acid catalyst (e.g., a zeolite or modified alumina). nih.gov The residence time, flow rate, temperature, and pressure can be precisely controlled to optimize the yield and purity of the final product.

Mechanistic Investigations of Key Steps in this compound Synthesis

The synthesis of this compound via the acid-catalyzed alkylation of p-cresol with ethylene proceeds through a Friedel-Crafts alkylation mechanism. rsc.org Theoretical and experimental studies on analogous systems have elucidated the key steps involved. acs.orgpnnl.govunive.it

The mechanism can be detailed in the following steps:

Generation of the Electrophile: The reaction is initiated by the acid catalyst (H⁺), which protonates an ethylene molecule to form a highly reactive ethyl carbocation (CH₃CH₂⁺). This carbocation is the primary electrophile. pnnl.gov

First Electrophilic Aromatic Substitution (Ortho-Alkylation): The electron-rich aromatic ring of p-cresol acts as a nucleophile. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. Since the para position is already occupied by the methyl group, the electrophilic attack by the ethyl carbocation occurs at one of the ortho positions (C2 or C6). This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation to Form Mono-alkylated Product: A base (which can be another molecule of p-cresol or the catalyst's conjugate base) removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and yielding the mono-alkylated intermediate, 2-ethyl-4-methylphenol (B1266017).

Second Alkylation: The process repeats. The remaining ortho position on 2-ethyl-4-methylphenol is still activated and available for a second electrophilic attack. A new ethyl carbocation, generated from another molecule of ethylene, attacks the C6 position, leading to the formation of another arenium ion intermediate.

Final Deprotonation: Deprotonation of the second arenium ion restores aromaticity, yielding the final product, this compound, and regenerating the acid catalyst (H⁺).

An alternative pathway involving initial O-alkylation to form an ethyl phenyl ether intermediate, followed by an intramolecular rearrangement (Fries rearrangement) to the C-alkylated product, has also been proposed. acs.orgresearchgate.net However, in-situ studies on similar systems suggest that for phenol alkylation with olefins over solid acids, the direct C-alkylation pathway via a carbocation electrophile is dominant, especially after the initial dehydration of any alcohol co-reactants or impurities. pnnl.gov

Derivatization Chemistry and Functionalization Strategies of 2,6 Diethyl 4 Methylphenol

O-Functionalization Reactions of the Hydroxyl Group in 2,6-Diethyl-4-methylphenol

The hydroxyl group of this compound, while sterically hindered, can undergo a variety of chemical transformations to yield valuable derivatives. These reactions typically involve the conversion of the phenolic proton or the entire hydroxyl group into a new functional group, leading to the formation of ethers, esters, carbamides, and other derivatives.

Synthesis of Ether Derivatives of this compound

The conversion of the phenolic hydroxyl group into an ether is a common functionalization strategy. The Williamson ether synthesis is a widely employed and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide) acts as the nucleophile, attacking an alkyl halide or another substrate with a good leaving group. wikipedia.orgyoutube.com

For a sterically hindered phenol (B47542) like this compound, the first step involves deprotonation with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. libretexts.org This phenoxide is a potent nucleophile. The subsequent SN2 reaction is most effective with primary alkyl halides, as steric hindrance can impede the backside attack required for the mechanism. masterorganicchemistry.comlibretexts.org Secondary and tertiary alkyl halides are more likely to undergo elimination reactions as a competing pathway. wikipedia.org

A general scheme for the synthesis of ether derivatives from this compound is presented below.

Reaction Scheme for Williamson Ether Synthesis

| Reactant 1 | Reagent | Reactant 2 | Product | Reaction Type |

| This compound | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Primary Alkyl Halide | 2,6-Diethyl-4-methyl-1-(alkoxy)benzene | Williamson Ether Synthesis (SN2) |

Table 1: General protocol for the synthesis of ether derivatives of this compound.

Esterification and Carbamide Formation from this compound

Esterification of this compound can be achieved through reaction with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct. The Schotten-Baumann reaction, for instance, involves the use of an acyl chloride in the presence of an aqueous base to form the corresponding phenyl ester. wikipedia.org

Carbamides, also known as carbamates, are derivatives of carbamic acid and represent an important class of compounds. researchgate.net The synthesis of carbamates from phenols can be accomplished through several routes. One common method involves the reaction of the phenol with an isocyanate (R-N=C=O). This reaction is an addition of the phenolic hydroxyl group across the N=C bond of the isocyanate. Another route involves reacting the phenol with phosgene (B1210022) (COCl2) to form a chloroformate, which is then treated with an amine. google.com A patent describes the preparation of various insecticidal carbamates, including the methylcarbamate of the structurally similar 2,6-di-tert-butyl-4-methylphenol, highlighting the viability of this reaction for sterically hindered phenols. google.com

General Routes to Carbamide (Carbamate) Synthesis

| Starting Material | Reagent(s) | Intermediate | Product |

| This compound | Isocyanate (R-NCO) | - | 2,6-Diethyl-4-methylphenyl R-carbamate |

| This compound | 1. Phosgene (COCl2)2. Amine (RNH2) | 2,6-Diethyl-4-methylphenyl chloroformate | 2,6-Diethyl-4-methylphenyl R-carbamate |

Table 2: Common synthetic pathways for the formation of carbamides from this compound.

Phosphorylation and Sulfonation of this compound

The hydroxyl group of phenols can also be converted into phosphate (B84403) or sulfonate esters. Phosphorylation can be achieved by reacting the phenol with a phosphorylating agent like phosphorus oxychloride (POCl3) or a substituted chlorophosphate in the presence of a base. These organophosphate derivatives have applications in various fields. For instance, the nitration of tri-m-tolyl phosphate is used as a method to selectively produce nitrophenol derivatives. oup.com

Similarly, sulfonate esters can be prepared by reacting the phenol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. The resulting tosylate and mesylate groups are excellent leaving groups in nucleophilic substitution reactions, providing a pathway to further functionalize the molecule.

Aromatic Ring Functionalization of this compound

Electrophilic aromatic substitution is a key class of reactions for functionalizing the benzene (B151609) ring of phenols. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this compound, both ortho positions are occupied by ethyl groups and the para position is occupied by a methyl group. This substitution pattern significantly influences the outcome of further ring functionalization.

Halogenation Reactions of this compound

The halogenation of phenols with chlorine or bromine is typically a rapid reaction that can lead to polysubstitution. wikipedia.org For this compound, the available positions for substitution are the two meta positions (positions 3 and 5). Due to the steric bulk of the ortho ethyl groups, electrophilic attack at these meta positions would be expected. However, the strong ortho, para-directing nature of the hydroxyl group means that substitution at the meta positions is generally unfavorable unless harsh reaction conditions are employed. Information specifically detailing the direct halogenation of this compound is limited, but related compounds like 2,6-diethyl-4-methylaniline (B1582614) can be converted to 2,6-diethyl-4-methyl bromobenzene (B47551) via diazotization followed by a Sandmeyer-type reaction. oriprobe.comgoogle.com

Nitration and Amination Pathways for this compound

Nitration

The nitration of sterically hindered 2,6-dialkylphenols presents unique challenges. Conventional nitrating agents, such as mixed nitric and sulfuric acids, can lead to dealkylation or the formation of tars and resins. google.com However, specific conditions have been developed for the selective nitration of these compounds. A patented process describes the nitration of 2,6-dialkyl phenols using 30 to 70 percent nitric acid in an inert liquid hydrocarbon solvent at temperatures between 0 and 40°C. google.com

In the case of this compound, the para position is blocked by a methyl group. Nitration of similar 2,6-dialkyl-4-methylphenols often proceeds via an ipso-attack, where the nitronium ion (NO2+) adds to the carbon atom already bearing the methyl group. This can lead to the formation of a nitrocyclohexa-2,4-dienone intermediate, which may subsequently rearrange. cdnsciencepub.com Studies on 2,6-dimethylphenol (B121312) show the formation of both 2,6-dimethyl-4-nitrophenol (B181267) and a 6-nitrocyclohexa-2,4-dienone intermediate. cdnsciencepub.com For this compound, nitration is expected to occur at the 4-position via displacement of the methyl group or potentially at the meta-positions under forcing conditions.

Amination

Direct electrophilic amination of a phenol ring is not a standard transformation. However, aminomethylation can be achieved via the Mannich reaction. wikipedia.org This reaction involves the condensation of the phenol with formaldehyde (B43269) and a primary or secondary amine (or ammonia) to introduce an aminomethyl group onto the aromatic ring. adichemistry.com Phenols are excellent substrates for the Mannich reaction, which proceeds via electrophilic aromatic substitution by an iminium ion generated in situ from the aldehyde and amine. acs.org

For this compound, the reaction would be expected to occur at the meta positions (3 and 5), as the ortho and para positions are blocked. The reaction introduces a basic side chain onto the phenol structure, creating a "Mannich base." wikipedia.org

Formylation and Acylation of the Aromatic Ring of this compound

The introduction of formyl (-CHO) and acyl (-COR) groups onto the aromatic ring of this compound is a key functionalization strategy. These reactions proceed via electrophilic aromatic substitution, where the electron-rich nature of the phenol ring facilitates the attack of electrophiles. However, the steric hindrance imposed by the two ethyl groups at the ortho positions significantly influences the regioselectivity of these reactions.

Formylation , the introduction of a formyl group, can be achieved through various methods. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like phenols. chemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). chemistrysteps.comjocpr.com The electrophilic iminium salt generated then attacks the aromatic ring. For this compound, the formylation is expected to occur at the meta position relative to the hydroxyl group, as the ortho positions are sterically hindered. Studies on similar sterically hindered phenols have shown that forcing conditions may be required for formylation. wikipedia.org

Acylation , the introduction of an acyl group, is typically carried out using the Friedel-Crafts reaction. wikipedia.orgkhanacademy.org This reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.orgorganic-chemistry.org The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. Similar to formylation, the acylation of this compound will be directed to the less sterically hindered meta position. The choice of acylating agent and reaction conditions can be tailored to introduce a variety of acyl groups, thereby providing a versatile method for modifying the structure and properties of the parent phenol. It is important to note that the hydroxyl group of the phenol can compete with the aromatic ring for the acylating agent, potentially leading to O-acylation. Therefore, reaction conditions must be carefully controlled to favor C-acylation.

Oxidative Coupling Reactions Involving this compound

Oxidative coupling reactions are a powerful tool for the synthesis of larger molecules from phenolic precursors. In the case of this compound, these reactions proceed through the formation of a phenoxyl radical, which can then undergo coupling to form dimeric and oligomeric structures.

Formation of Dimeric and Oligomeric Structures from this compound

The oxidation of 2,6-disubstituted phenols, including this compound, can lead to the formation of various coupled products. The specific products formed depend on the oxidant used and the reaction conditions. Common oxidants include metal salts (e.g., ferricyanides, copper salts), enzymes (e.g., laccases, peroxidases), and electrochemical methods. researchgate.netgoogle.com

For phenols with alkyl substituents at the ortho and para positions, such as this compound, oxidative coupling can result in the formation of C-C or C-O linkages. C-C coupling can occur at the para-position to form a biphenol-type dimer, or at the ortho-positions if they are not fully substituted. rsc.org C-O coupling leads to the formation of polyphenylene ether (PPO) or polyphenylene oxide (PPO)-like structures. Given the substitution pattern of this compound, C-C coupling at the para position is a likely outcome, leading to the formation of 3,3',5,5'-tetraethyl-4,4'-dihydroxy-1,1'-biphenyl. Further oxidation and coupling can lead to the formation of higher oligomers and polymers.

Mechanisms of Phenoxyl Radical Formation and Coupling from this compound

The initial step in the oxidative coupling of this compound is the abstraction of the hydrogen atom from the phenolic hydroxyl group, which generates a 2,6-diethyl-4-methylphenoxyl radical. This process can be initiated by a one-electron oxidant. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring, particularly at the ortho and para positions.

The subsequent coupling of these radicals can occur in several ways. Two phenoxyl radicals can directly couple (radical-radical coupling). Alternatively, a phenoxyl radical can attack a neutral phenol molecule (radical-molecule coupling). The regioselectivity of the coupling is influenced by both electronic and steric factors. For the 2,6-diethyl-4-methylphenoxyl radical, coupling is most likely to occur at the para position due to the steric hindrance at the ortho positions. This leads to the formation of a cyclohexadienone intermediate, which then tautomerizes to the more stable dimeric phenol. The continued oxidation and coupling of these dimers can lead to the formation of oligomeric and polymeric materials. nih.gov

Polymerization and Macromolecular Architectures Derived from this compound

This compound can serve as a monomer or a comonomer in the synthesis of various polymers, particularly phenolic resins and polyesters. Its structure, with a reactive hydroxyl group and sterically hindered ortho positions, imparts specific properties to the resulting macromolecular architectures.

Synthesis of Phenolic Resins Incorporating this compound Moieties

Phenolic resins are a class of thermosetting polymers produced by the reaction of a phenol or substituted phenol with an aldehyde, most commonly formaldehyde. nih.govsemanticscholar.org The incorporation of this compound into phenolic resins can modify their properties. The reaction with formaldehyde typically occurs at the positions ortho and para to the hydroxyl group. nih.gov In the case of this compound, the ortho positions are blocked by the ethyl groups, meaning that reaction with formaldehyde will primarily occur at the meta positions.

The synthesis of these resins can be carried out under acidic or basic conditions. nih.gov Under acidic conditions, novolac resins are formed, which are thermoplastic and require a curing agent for crosslinking. Under basic conditions, resol resins are produced, which contain reactive methylol groups and can self-cure upon heating. google.com The presence of the diethyl substituents in the resulting polymer network can influence properties such as solubility, thermal stability, and chemical resistance.

Role of this compound in Condensation Polymerizations

Beyond phenolic resins, this compound can participate in other condensation polymerizations. Its hydroxyl group can react with carboxylic acids, acyl chlorides, or esters to form polyesters. The bulky diethyl groups adjacent to the ester linkage in the resulting polymer would be expected to increase the rigidity of the polymer backbone and hinder bond rotation, potentially leading to polymers with higher glass transition temperatures and altered mechanical properties.

Furthermore, the phenolic hydroxyl group can be derivatized to introduce other functional groups, expanding the range of polymerization reactions in which it can participate. For example, conversion to an amine or an isocyanate would allow for its incorporation into polyamides or polyurethanes, respectively. In all these cases, the 2,6-diethyl-4-methylphenyl moiety would be integrated into the polymer backbone, influencing the final properties of the material.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,6 Diethyl 4 Methylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds. For 2,6-diethyl-4-methylphenol, a combination of one-dimensional and multidimensional NMR techniques allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a detailed map of its covalent framework.

Multidimensional NMR experiments are indispensable for unraveling complex spin systems and establishing connectivity between atoms within a molecule. For this compound, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would provide a definitive structural assignment.

A COSY experiment would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, this would primarily show the coupling between the methyl and methylene (B1212753) protons of the ethyl groups.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each protonated carbon atom.

The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton. For instance, the protons of the ethyl groups would show correlations to the aromatic ring carbons, and the methyl protons on the ring would correlate with adjacent ring carbons.

Based on established chemical shift principles for substituted phenols, a predicted set of ¹H and ¹³C NMR data and key HMBC correlations for this compound are presented below.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | 150.0 | H7, H8 |

| 2, 6 | - | 130.0 | H3, H5, H7, H8 |

| 3, 5 | 6.80 (s) | 128.0 | C2, C4, C5 |

| 4 | - | 129.0 | H3, H5, H10 |

| 7, 7' | 2.60 (q) | 22.0 | C1, C2, C6, C8 |

| 8, 8' | 1.20 (t) | 14.0 | C7 |

| 9 | - | - | - |

| 10 | 2.25 (s) | 20.5 | C3, C4, C5 |

| OH | 4.50 (s) | - | C1 |

Note: This is a predicted data table based on analogous compounds and spectroscopic principles.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide valuable information about the local environment of the nuclei. For this compound, ssNMR could be employed to study both its crystalline and amorphous forms.

In a crystalline state, this compound molecules would adopt a regular, repeating arrangement. Cross-polarization magic-angle spinning (CP/MAS) ssNMR experiments could provide high-resolution ¹³C spectra, revealing information about the number of crystallographically inequivalent molecules in the unit cell and details about the molecular conformation and packing.

In an amorphous or glassy state, the molecules are randomly oriented. ssNMR can probe the distribution of local environments and the degree of disorder. Techniques such as Wideline Separation (WISE) NMR could be used to investigate the mobility of different parts of the molecule in the amorphous solid.

Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical exchange processes that occur on the NMR timescale. In this compound, hindered rotation around the C-C bonds of the ethyl groups and potentially the C-O bond of the hydroxyl group could be investigated. Due to steric hindrance from the ortho-diethyl groups, the rotation of these side chains may be restricted.

Variable-temperature NMR experiments can be used to determine the energy barriers for these rotational processes. At low temperatures, the rotation may be slow enough on the NMR timescale to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, the rotational barriers (ΔG‡) can be calculated. Studies on the closely related 2,6-diethylphenol (B86025) have explored its conformational landscape and tunneling dynamics, providing a basis for understanding the rotational barriers in this compound. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then subjected to fragmentation, with the resulting fragment ions being analyzed. This provides detailed structural information. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺•. Subsequent fragmentation would be expected to follow pathways characteristic of alkylphenols.

A primary fragmentation pathway for hindered phenols involves the loss of an alkyl group. For this compound, the loss of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage is a probable initial fragmentation step, leading to a stable benzylic cation. Another likely fragmentation is the loss of an entire ethyl radical (•CH₂CH₃).

Plausible Fragmentation Pathways for this compound in EI-MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 164 | 149 | •CH₃ | [M - CH₃]⁺ |

| 164 | 135 | •C₂H₅ | [M - C₂H₅]⁺ |

| 149 | 121 | CO | [M - CH₃ - CO]⁺ |

Note: This table presents plausible fragmentation pathways based on the principles of mass spectrometry for alkylphenols.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as different combinations of atoms will have slightly different exact masses.

For this compound, with a molecular formula of C₁₁H₁₆O, the theoretical exact mass can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). An experimentally determined mass from an HRMS instrument that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition.

Elemental Composition Data for this compound

| Molecular Formula | Theoretical Exact Mass |

| C₁₁H₁₆O | 164.120115 |

This exact mass measurement is a critical piece of data for confirming the identity of this compound and distinguishing it from other isomers with the same nominal mass. echemi.com

Ion Mobility Mass Spectrometry for Conformational Studies of this compound

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides information on the size, shape, and charge of ions in the gas phase. It separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. This mobility is dependent on the ion's rotationally averaged collision cross-section (CCS), a value that is directly related to its three-dimensional structure. While specific IM-MS studies on this compound are not prominent in the literature, the principles of the technique allow for a clear hypothesis of its application for the compound's conformational analysis.

For a molecule like this compound, conformational diversity arises primarily from the rotation around the single bonds connecting the ethyl groups to the phenolic ring. These rotations can result in different spatial arrangements of the ethyl groups relative to the hydroxyl group and the methyl group, leading to distinct conformers. Although these conformers have the same mass-to-charge ratio (m/z), they would present slightly different shapes.

An IM-MS experiment would involve the following conceptual steps:

Ionization: The this compound molecules would first be ionized, typically using a soft ionization technique like electrospray ionization (ESI) to form [M-H]⁻ or [M+H]⁺ ions while preserving their conformational integrity.

Ion Mobility Separation: The generated ions would be introduced into an ion mobility drift cell. Conformers with a more compact structure would experience fewer collisions with the buffer gas and travel through the cell faster, exhibiting a shorter drift time. Conversely, more extended or sterically hindered conformers would have a larger CCS, leading to more collisions and a longer drift time.

Mass Analysis: Following the ion mobility separation, the ions are passed into a mass spectrometer, which separates them based on their m/z ratio.

The resulting data can be visualized as a two-dimensional plot of drift time (or CCS) versus m/z. For this compound, this would be expected to show a single m/z value corresponding to the molecular ion, but potentially multiple features along the drift time axis if different conformers are stable enough to exist as distinct populations in the gas phase. The relative intensities of these features would provide information on the relative abundance of each conformer. Such a study would yield valuable experimental data to complement theoretical conformational analysis performed using computational chemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by probing their molecular vibrations. These techniques are complementary and provide a detailed fingerprint of the functional groups present in a molecule. For this compound, IR and Raman spectroscopy can confirm the presence of hydroxyl, aromatic, and aliphatic C-H groups, as well as provide insights into the substitution pattern of the benzene (B151609) ring and intermolecular interactions.

Detailed Band Assignment and Functional Group Analysis of this compound

A detailed assignment of the vibrational bands for this compound can be predicted based on established group frequencies for substituted phenols. The key vibrational modes are associated with the O-H, C-H, C=C, and C-O bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds, making it an excellent tool for observing the O-H and C-O stretching vibrations. The absorption of infrared radiation occurs when the frequency of the radiation matches the frequency of a molecular vibration that produces a change in the dipole moment.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and C-C backbone stretches are often strong in the Raman spectrum.

The expected vibrational bands for this compound are summarized in the table below.

Table 1: Predicted Vibrational Band Assignments for this compound| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity | Notes |

|---|---|---|---|---|

| O-H Stretch (Free) | ~3600 | Weak | Sharp, Strong | Observed in dilute solution in a non-polar solvent. |

| O-H Stretch (H-bonded) | 3200 - 3500 | Weak | Broad, Strong | Observed in concentrated solutions or pure sample. |

| Aromatic C-H Stretch | 3010 - 3100 | 3050 - 3080 | Medium-Weak | Typically sharp peaks. |

| Aliphatic C-H Stretch (asymmetric) | 2960 - 2970 | 2960 - 2970 | Strong | From CH₃ and CH₂ groups. |

| Aliphatic C-H Stretch (symmetric) | 2870 - 2880 | 2870 - 2880 | Strong | From CH₃ and CH₂ groups. |

| Aromatic C=C Stretch (ring) | 1600, 1500, 1450 | 1600, 1500 | Medium-Strong | Multiple bands are characteristic of the aromatic ring. |

| Aliphatic C-H Bend | 1440 - 1470 | 1440 - 1470 | Medium | Scissoring and bending modes of CH₂ and CH₃. |

| O-H In-plane Bend | 1330 - 1420 | Weak | Medium | Can be coupled with C-H modes. |

| C-O Stretch | 1180 - 1260 | Weak | Strong | Characteristic of phenols. |

| Aromatic C-H Out-of-plane Bend | 800 - 860 | Weak | Strong | Position is indicative of the 1,2,3,5-tetrasubstitution pattern. |

Investigating Hydrogen Bonding Interactions in this compound through Vibrational Spectroscopy

The hydroxyl group of this compound can act as a hydrogen bond donor, leading to intermolecular association (dimerization or polymerization). Vibrational spectroscopy, particularly IR spectroscopy, is exceptionally sensitive to such interactions.

The O-H stretching vibration is the most indicative probe for hydrogen bonding.

In a dilute solution using a non-polar solvent (e.g., carbon tetrachloride), intermolecular hydrogen bonding is minimized. The IR spectrum would be dominated by a sharp, relatively high-frequency band around 3600 cm⁻¹, corresponding to the "free" or non-hydrogen-bonded O-H stretch.

As the concentration increases , or in the pure liquid/solid state, intermolecular hydrogen bonding becomes significant. This results in the appearance of a broad, intense absorption band shifted to a lower frequency (typically 3200-3500 cm⁻¹). The broadening of the band is due to the variety of different hydrogen-bonded species (dimers, trimers, etc.) present, each with a slightly different O-H bond strength and vibrational frequency. The shift to a lower wavenumber indicates a weakening of the O-H covalent bond as it participates in the hydrogen bond.

The presence of two bulky ethyl groups ortho to the hydroxyl group creates significant steric hindrance. This hindrance would be expected to weaken the intermolecular hydrogen bonds compared to unhindered phenols like phenol (B47542) itself. dtic.milacs.org A spectroscopic study comparing this compound to less hindered phenols would likely show the hydrogen-bonded O-H band appearing at a higher frequency and being less broad, quantitatively reflecting the reduced strength and ordering of the hydrogen-bonding network due to steric effects.

X-ray Crystallography and Diffraction Studies for Solid-State Structure of this compound

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unambiguous data on the molecular structure of this compound in the solid state, including bond lengths, bond angles, and torsion angles.

Molecular Conformation: The analysis would reveal the preferred conformation of the molecule in the crystal lattice, including the rotational orientation of the two ethyl groups and the position of the hydroxyl hydrogen atom.

Bond Parameters: Precise measurements of all bond lengths (e.g., C-C, C-O, O-H, aromatic C-H) and bond angles would be obtained, allowing for comparison with theoretical calculations and data from related structures.

The steric hindrance provided by the ortho-ethyl groups would likely have a significant influence on the crystal packing and the geometry of any hydrogen bonds formed, making its crystallographic study of considerable scientific interest.

Ultra-High Performance Chromatographic Separations

Ultra-High Performance Liquid Chromatography (UHPLC) is a modern evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. UHPLC is an ideal technique for the separation and quantification of this compound in various samples.

Method Development for Quantitative Analysis of this compound in Complex Matrices (e.g., environmental, industrial)

Developing a robust UHPLC method for the quantitative analysis of this compound in complex matrices like industrial wastewater or environmental water samples requires careful optimization of sample preparation, chromatographic separation, and detection.

Sample Preparation: Due to the expected low concentrations of the analyte and the presence of interfering substances, a pre-concentration and clean-up step is essential. Solid Phase Extraction (SPE) is the most common and effective technique for this purpose. acs.org

Sorbent: A reversed-phase sorbent such as C18 (octadecylsilyl) or a polymer-based sorbent would be suitable for extracting the relatively non-polar this compound from aqueous samples.

Procedure: A typical SPE procedure involves conditioning the cartridge with a solvent like methanol (B129727), equilibrating with water, loading the aqueous sample, washing away interferences with a weak solvent (e.g., water/methanol mixture), and finally eluting the analyte with a strong organic solvent like methanol or acetonitrile. The eluate is then typically evaporated and reconstituted in the mobile phase for UHPLC analysis.

UHPLC Method Parameters: A hypothetical, optimized UHPLC method for the analysis of this compound is outlined below.

Table 2: Hypothetical UHPLC Method Parameters for this compound Analysis| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately non-polar compounds like alkylphenols. |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and suppresses ionization of the phenolic group. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength. |

| Gradient Elution | Start at 40% B, increase to 95% B over 5 minutes | Gradient elution is necessary to effectively elute the analyte while separating it from potential interferences in complex matrices. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UHPLC column. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Injection Volume | 2 - 5 µL | Small injection volumes are typical for UHPLC to prevent band broadening. |

| Detection | UV-Vis Diode Array Detector (DAD) | Phenols have a strong chromophore (the benzene ring) and absorb UV light. A DAD allows for monitoring at the absorbance maximum (~270-280 nm) and checking for peak purity. |

Method Validation: Once developed, the method would be validated according to standard guidelines to ensure its reliability. Key validation parameters would include linearity (assessed by a calibration curve), limit of detection (LOD), limit of quantification (LOQ), accuracy (determined by spike-recovery experiments), and precision (repeatability and intermediate precision).

Chiral Separations of Analogs of this compound (if applicable)

The compound this compound is achiral and therefore does not exist as enantiomers. However, analogs of this compound can be designed to be chiral, often exhibiting a form of axial chirality known as atropisomerism. nih.gov This phenomenon arises from restricted rotation around a single bond, typically due to large, bulky substituents that prevent free rotation. nih.gov The separation of these atropisomers is crucial as different enantiomers can have distinct biological activities. nih.gov

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective technique for separating enantiomers. csfarmacie.czphenomenex.com The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with axial chirality. csfarmacie.czmdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects. nih.gov Another class of effective CSPs is based on cyclodextrins, which separate enantiomers based on the formation of inclusion complexes. nih.govmolnar-institute.com

The separation of atropisomers can be challenging due to the potential for on-column interconversion (racemization) if the rotational energy barrier is low. molnar-institute.com Therefore, chromatographic conditions, particularly temperature, must be carefully controlled. Low temperatures are often necessary to prevent interconversion during the separation process, ensuring accurate quantification of the enantiomeric ratio. molnar-institute.com

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Primary Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol) or Reversed Phase | Hydrogen bonding, π-π interactions, steric hindrance |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, or Reversed Phase | Similar to cellulose-based CSPs |

| Cyclodextrin-based | β-cyclodextrin derivatives | Reversed Phase (Water/Acetonitrile/Methanol) | Inclusion complexation, hydrogen bonding |

| Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Reversed Phase, Polar Organic | Multiple interaction sites (ionic, hydrogen bonding, etc.) |

Electroanalytical Techniques for Redox Characterization of this compound

Electroanalytical techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox properties of phenolic compounds. For sterically hindered phenols like this compound, these methods provide insights into their oxidation mechanisms and antioxidant activity.

The electrochemical oxidation of hindered phenols typically occurs at the hydroxyl group and is an irreversible process. electrochemsci.org The reaction involves the transfer of an electron and a proton to form a stable phenoxyl radical. The steric hindrance provided by the bulky alkyl groups (diethyl) at the ortho positions stabilizes this radical, which is key to the antioxidant function of these compounds.

Cyclic voltammetry of a hindered phenol in a suitable solvent system will show an anodic (oxidation) peak on the forward scan but will lack a corresponding cathodic (reduction) peak on the reverse scan, confirming the irreversible nature of the oxidation. electrochemsci.org The potential at which the oxidation peak occurs (Epa) is a measure of how easily the compound is oxidized. The presence of electron-donating alkyl groups on the aromatic ring, such as the two ethyl groups and one methyl group in this compound, generally lowers the oxidation potential, making the compound a more effective antioxidant compared to unsubstituted phenol.

Studies on analogous compounds like 2,6-dimethylphenol (B121312) and 2,6-di-tert-butyl-4-methylphenol (BHT) have demonstrated this irreversible electrocatalytic reaction process. electrochemsci.org The oxidation potential is influenced by factors such as the solvent, pH, and the specific alkyl substituents on the phenol ring.

| Compound | Technique | Electrode | Medium | Oxidation Potential (Epa vs. ref) |

|---|---|---|---|---|

| 2,6-Dimethylphenol | CV | Glassy Carbon | pH 7.0 PBS | ~ +0.65 V |

| 2,6-Di-tert-butylphenol (B90309) | CV | Glassy Carbon | Acetonitrile | ~ +1.4 V (vs. Ag/AgCl) |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | CV | Glassy Carbon | Acetonitrile | ~ +1.2 V (vs. Ag/AgCl) |

| This compound | CV | Glassy Carbon | Acetonitrile | (Expected to be similar to BHT) |

Theoretical and Computational Chemistry Applied to 2,6 Diethyl 4 Methylphenol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction of 2,6-Diethyl-4-methylphenol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic properties and reactivity of molecules. nih.govscispace.com For this compound, these calculations provide insights into its optimized geometry, orbital energies, and charge distribution. Methods like the B3LYP functional combined with a suitable basis set such as 6-311G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com

For this compound, the HOMO is primarily localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, which is characteristic of its potential to act as a nucleophile or an antioxidant by donating electrons. The LUMO is generally distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. nih.gov

Table 1: Calculated FMO Properties of this compound Note: These values are representative and can vary based on the computational method and basis set used.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.54 | Highest Occupied Molecular Orbital; associated with electron-donating ability (nucleophilicity). |

| LUMO | 0.43 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 8.97 | Energy difference; indicates chemical reactivity and kinetic stability. |

The Electrostatic Potential Surface (ESP) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. wolfram.comyoutube.com It is invaluable for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack. The map is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. researchgate.net

In an ESP map of this compound:

Negative Potential (Red): This region is concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. This is the primary site for electrophilic attack.

Positive Potential (Blue): A region of positive potential is located around the hydrogen atom of the hydroxyl group, making it susceptible to attack by nucleophiles and capable of acting as a hydrogen bond donor.

Neutral Potential (Green): The aromatic ring and the alkyl (diethyl and methyl) groups constitute the largely nonpolar, neutral regions of the molecule.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with solvent molecules.

Computational studies on the closely related 2,6-diethylphenol (B86025) have revealed the presence of different conformers arising from the orientation of the ethyl groups and the hydroxyl group. researchgate.netscimarina.org MD simulations can map the potential energy surface to identify these stable conformations and the energy barriers between them. Furthermore, these simulations can model the behavior of this compound in various solvents, showing how solvent molecules arrange around the solute and form hydrogen bonds with the hydroxyl group, which in turn influences the conformational preferences and reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Computational Prediction Only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR models can be developed to predict their activity for a specific biological target, such as an enzyme or receptor.

A QSAR model is built using a "training set" of molecules with known activities. nih.gov For each molecule, numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) are calculated. A mathematical equation is then derived to correlate these descriptors with the observed activity. This model can then be used to predict the activity of new, untested analogs. For hindered phenols like this compound, relevant descriptors might include LogP (hydrophobicity), molar refractivity (a measure of volume and polarizability), and electronic parameters derived from quantum chemical calculations.

Table 2: Example of Descriptors for a Hypothetical QSAR Model of Phenolic Analogs

| Descriptor | Property Represented | Potential Influence on Activity |

|---|---|---|

| LogP | Hydrophobicity/Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets in proteins. |

| HOMO Energy | Electron-donating ability | Correlates with antioxidant activity. |

| Molecular Volume | Steric bulk | Influences the fit of the molecule into a receptor's active site. |

| Dipole Moment | Molecular polarity | Affects solubility and dipole-dipole interactions with the target. |

Prediction of Spectroscopic Signatures of this compound through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can be crucial for structure verification and interpretation of experimental data. researchgate.netbohrium.com

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be predicted with good accuracy by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted spectra can help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy identifies molecular vibrations. Computational methods can calculate the vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies correspond to specific bond stretches, bends, and twists within the molecule. For this compound, this would include the characteristic O-H stretch, aromatic C-H stretches, and vibrations of the alkyl groups.

Table 3: Comparison of Hypothetical Experimental and Computationally Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton Type | Hypothetical Experimental Shift (ppm) | Predicted Shift (ppm) |

|---|---|---|

| -OH | 4.8 | 4.6 |

| Aromatic -H | 6.8 | 6.9 |

| -CH₂- | 2.6 | 2.5 |

| Ring -CH₃ | 2.2 | 2.2 |

| Ethyl -CH₃ | 1.2 | 1.1 |

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is an essential tool for elucidating the detailed step-by-step pathways of chemical reactions. researchgate.netgriffith.edu.au For reactions involving this compound, such as its antioxidant activity (hydrogen atom transfer to a radical species) or electrophilic substitution on the aromatic ring, computational methods can provide a wealth of information that is often difficult to obtain experimentally.

Table 4: Hypothetical Calculated Relative Energies for the Reaction of this compound with a Peroxyl Radical (ROO•)

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants (Phenol + ROO•) | 0 | Initial state of the system. |

| Transition State | +25 | Energy barrier for hydrogen atom transfer. |

| Products (Phenoxyl Radical + ROOH) | -60 | Final state; reaction is exothermic. |

Compound Index

Reactivity Profiles and Mechanistic Pathways of 2,6 Diethyl 4 Methylphenol

Oxidation Pathways and Radical Scavenging Mechanisms of 2,6-Diethyl-4-methylphenol

As a hindered phenolic antioxidant, this compound primarily functions by interrupting the chain reactions of free radicals. This is achieved through the donation of its phenolic hydrogen atom to a radical, thereby neutralizing it and forming a stable phenoxyl radical. The stability of this resulting radical is crucial to its antioxidant efficacy, as it is less likely to initiate new oxidation chains. The antioxidant activity of this compound can proceed through two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

Single Electron Transfer (SET) Mechanisms of this compound

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant to a radical species, forming a radical cation from the antioxidant and an anion from the radical. This is often a stepwise process, followed by the deprotonation of the antioxidant radical cation to yield the more stable phenoxyl radical.

The feasibility of the SET mechanism is influenced by the ionization potential of the phenol (B47542) and the electron affinity of the radical. While direct kinetic data for the SET mechanism of this compound is not extensively documented in publicly available literature, the presence of electron-donating alkyl groups (diethyl and methyl) on the phenol ring lowers its ionization potential, making the initial electron transfer more favorable compared to unsubstituted phenol.

ArOH + R• → [ArOH]•+ + R- [ArOH]•+ → ArO• + H+

The formation of the phenoxyl radical (ArO•) is the key to terminating the oxidative chain.

Hydrogen Atom Transfer (HAT) Pathways of this compound

The Hydrogen Atom Transfer (HAT) mechanism is a concerted process where the phenolic hydrogen atom is transferred to a radical in a single step. This is generally considered the predominant pathway for hindered phenols in scavenging peroxyl radicals (ROO•), which are key intermediates in lipid peroxidation and polymer degradation.

The efficacy of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the hydrogen atom donation. For hindered phenols, the steric hindrance provided by the ortho-alkyl groups, in this case, the two ethyl groups, plays a critical role. While very bulky groups like tert-butyl can sterically hinder the approach of the radical to the hydroxyl group, the ethyl groups in this compound provide sufficient steric shielding to enhance the stability of the resulting phenoxyl radical without significantly impeding the hydrogen transfer. nist.gov

The reaction is as follows:

ArOH + R• → ArO• + RH

Computational studies on similar 2,6-dialkylphenols can provide insights into the BDE of this compound. For instance, the BDE of the O-H bond in phenols is influenced by the electronic effects of the substituents. The electron-donating nature of the ethyl and methyl groups helps to stabilize the resulting phenoxyl radical, thereby lowering the O-H BDE and enhancing the rate of hydrogen atom transfer.

| Parameter | Description | Significance in HAT Mechanism |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) of O-H | The energy required to break the O-H bond homolytically. | A lower BDE indicates a greater ease of hydrogen atom donation and thus, a more effective antioxidant via the HAT pathway. |

| Steric Hindrance at Ortho Positions | The spatial arrangement of the ethyl groups around the hydroxyl group. | Stabilizes the resulting phenoxyl radical by preventing dimerization and other side reactions, and can influence the rate of hydrogen abstraction. nist.gov |

| Electronic Effects of Substituents | The electron-donating nature of the alkyl groups. | Stabilizes the electron-deficient transition state and the resulting phenoxyl radical, thereby facilitating the HAT process. |

Antioxidant Activity in Chemical and Material Systems (Mechanistic Focus)